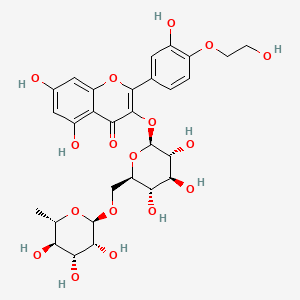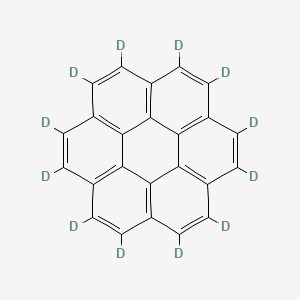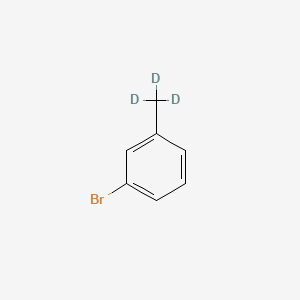![molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1](/img/structure/B580234.png)
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde
Overview
Description
Synthesis Analysis
While the specific synthesis process for “[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde” is not available, a related compound, 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles, was synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .
Scientific Research Applications
- Anti-Cancer Potential : Researchers have explored the synthesis and biological evaluation of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-based 1,3,4-oxadiazoles as potential anti-cancer agents . These compounds show promise in inhibiting cancer cell growth.
- Anti-Diabetic Properties : The same 2,5-bis(2,2,2-trifluoroethoxy)phenyl-based derivatives were also investigated for their anti-diabetic effects. Computational studies and experimental data support their potential in managing diabetes .
- Refractive Index Modifiers : The compound’s trifluoroethoxy groups contribute to its unique refractive index characteristics. As a result, it finds applications in photonics, optical waveguides, and anti-reflective coatings for solar cells and displays .
- Building Block for Boronic Acids : 2-(2,2,2-Trifluoroethoxy)phenylboronic acid serves as a versatile building block in organic synthesis. It participates in Suzuki-Miyaura cross-coupling reactions and other transformations .
- Phosphazene Derivatives : The compound has been used in the synthesis of poly(bis(trifluoroethoxy)phosphazene), a polymer with interesting properties .
- Solvent and Reagent : Researchers employ it as a solvent or reagent in various laboratory experiments related to biochemistry, physiology, and toxicology .
- Fluorination Strategies : The trifluoroethoxy group contributes to the compound’s unique properties. It is part of a family of fluorinated compounds used in diverse chemical transformations .
- Synthetic Pathways : The compound serves as an intermediate in the synthesis of other valuable molecules. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoate is prepared from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .
Medicinal Chemistry and Drug Development
Materials Science and Coatings
Organic Synthesis and Intermediates
Laboratory Research and Biochemistry
Fluorinated Organic Chemistry
Pharmaceutical Intermediates
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJUPBJXSNAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

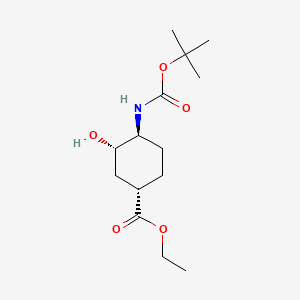
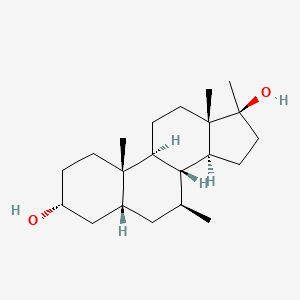

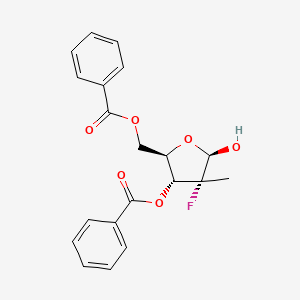

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)

